molecular formula C9H18N2O5 B133079 [2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate CAS No. 3567-43-9

[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate

Cat. No.: B133079
CAS No.: 3567-43-9
M. Wt: 234.25 g/mol
InChI Key: KYFPTQOMOYSVDJ-UHFFFAOYSA-N
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Description

[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate is a chemical compound with the molecular formula C9H18N2O5 . The provided IUPAC name for this substance is this compound . A closely related compound is meprobamate, a carbamate derivative that is known to have anxiolytic, sedative, and some muscle relaxant properties . Meprobamate's primary mechanism of action, while not fully elucidated, is believed to involve binding to GABA-A receptors, which modulates neuronal communication in the central nervous system and can result in sedation . It is important to highlight that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own thorough safety and efficacy evaluations for their specific experimental contexts.

Properties

IUPAC Name

[2-(carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O5/c1-6(12)3-9(2,4-15-7(10)13)5-16-8(11)14/h6,12H,3-5H2,1-2H3,(H2,10,13)(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFPTQOMOYSVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(COC(=O)N)COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338327
Record name [2-(carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3567-43-9
Record name [2-(carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Carbamoyl Chlorides

A widely employed method involves the reaction of a diol precursor with carbamoyl chlorides. The diol intermediate, 2-methyl-2-(hydroxymethyl)pentane-1,4-diol, reacts with two equivalents of carbamoyl chloride in anhydrous dichloromethane. Triethylamine serves as a base to neutralize HCl, driving the reaction forward .

Reaction Conditions :

  • Temperature: 0–5°C (to minimize side reactions)

  • Molar ratio: 1:2.1 (diol:carbamoyl chloride)

  • Solvent: Dichloromethane

  • Catalyst: Triethylamine (1.2 equivalents)

Yield : 68–72% after recrystallization from ethanol-water .

Mechanistic Insight :
The hydroxyl groups of the diol undergo nucleophilic attack on the electrophilic carbonyl carbon of carbamoyl chloride, forming the carbamate linkage. Steric hindrance from the 2-methyl group necessitates prolonged reaction times (12–16 hours) for complete conversion.

Phosgene-Mediated Carbamate Formation

Industrial-scale production often utilizes phosgene (COCl₂) due to its high reactivity. The diol reacts with phosgene to form a bis-chloroformate intermediate, which is subsequently treated with aqueous ammonia to yield the final product .

Step 1 : Chloroformate Synthesis
Diol+2COCl2Bis-chloroformate+2HCl\text{Diol} + 2 \, \text{COCl}_2 \rightarrow \text{Bis-chloroformate} + 2 \, \text{HCl}
Conditions :

  • Solvent: Toluene

  • Temperature: −10°C

  • Phosgene gas introduced via bubbling

Step 2 : Ammonolysis
Bis-chloroformate+2NH3Target Carbamate+2NH4Cl\text{Bis-chloroformate} + 2 \, \text{NH}_3 \rightarrow \text{Target Carbamate} + 2 \, \text{NH}_4\text{Cl}
Conditions :

  • Aqueous ammonia (28% w/w)

  • Stirring at 25°C for 4 hours

Yield : 80–85% after solvent extraction .

Enzymatic Catalysis for Stereoselective Synthesis

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze carbamate formation under mild conditions. This method avoids toxic reagents and enhances enantiomeric excess (ee) for chiral centers .

Procedure :

  • Substrate: 2-methyl-2-(hydroxymethyl)pentane-1,4-diol and methyl carbamate

  • Solvent: tert-Butyl methyl ether

  • Enzyme loading: 15% w/w

  • Temperature: 35°C

  • Reaction time: 48 hours

Outcome :

  • Conversion: 92%

  • ee: >99% for (R)-configured product .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Optimized Parameters :

  • Power: 300 W

  • Temperature: 100°C

  • Solvent: Acetonitrile

  • Catalyst: DBU (1,8-diazabicycloundec-7-ene)

Yield : 78% in 20 minutes versus 12 hours conventionally .

Comparative Analysis of Methods

Method Yield (%) Reaction Time Stereoselectivity Scalability
Nucleophilic Substitution68–7212–16 hLowModerate
Phosgene-Mediated80–856 hNoneHigh
Enzymatic Catalysis9248 hHigh (99% ee)Low
Microwave-Assisted7820 minModerateModerate

Key Observations :

  • Phosgene-mediated synthesis offers the highest yield and scalability but poses safety risks due to phosgene’s toxicity.

  • Enzymatic methods excel in stereoselectivity but suffer from longer reaction times and higher costs .

  • Microwave-assisted synthesis balances speed and efficiency, making it ideal for small-scale research .

Purification and Characterization

Chromatography :

  • Silica gel column chromatography (ethyl acetate:hexane, 3:7) removes unreacted diol and byproducts.

  • HPLC purity: >99.5% (C18 column, acetonitrile-water gradient) .

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (s, 3H, CH₃), 3.45 (m, 2H, CH₂O), 5.21 (br s, 2H, NH₂) .

  • IR (cm⁻¹): 3340 (N-H stretch), 1705 (C=O), 1250 (C-O) .

Industrial Production Challenges

Byproduct Management :

  • Hydrolysis of carbamoyl chloride generates urea derivatives, requiring precise stoichiometry.

  • Solution : Use excess carbamoyl chloride (10–15%) and quench residual reagent with ice-cold water .

Environmental Considerations :

  • Phosgene alternatives like triphosgene reduce gaseous emissions.

  • Waste treatment : Neutralize HCl with NaOH and recover solvents via distillation .

Emerging Green Chemistry Approaches

Ionic Liquid Solvents :

  • [BMIM][BF₄] enhances reaction rates and reduces energy consumption.

  • Yield : 76% at 60°C (vs. 68% in dichloromethane) .

Flow Chemistry :

  • Continuous flow reactors improve heat transfer and scalability.

  • Residence time : 8 minutes for 95% conversion .

Chemical Reactions Analysis

Types of Reactions

[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

2.1 Muscle Relaxant

Carisoprodol is primarily utilized as a muscle relaxant in the treatment of acute musculoskeletal pain. It acts centrally within the nervous system to alleviate discomfort associated with muscle spasms and tension. Its efficacy has been documented in various clinical studies, demonstrating significant improvement in pain management when used alongside physical therapy .

2.2 Sedative Effects

In addition to its muscle relaxant properties, carisoprodol exhibits sedative effects, making it beneficial for patients suffering from anxiety or sleep disorders. The compound's ability to induce relaxation can aid in improving sleep quality in patients with insomnia or anxiety-related conditions .

2.3 Potential for Abuse

Despite its therapeutic benefits, carisoprodol has been associated with potential abuse and dependence due to its sedative properties. The World Health Organization has recognized the need for careful regulation of substances like carisoprodol to mitigate risks associated with misuse .

Research Applications

3.1 Pharmacological Studies

Research on carisoprodol has expanded beyond its clinical applications to include pharmacological studies aimed at understanding its mechanisms of action. Investigations into how the compound interacts with neurotransmitter systems have provided insights into its central nervous system effects and potential side effects .

3.2 Drug Development

The structural characteristics of carisoprodol make it a candidate for further drug development. Modifications to its chemical structure could lead to new derivatives with improved efficacy or reduced side effects, contributing to advancements in pharmacotherapy for muscle-related disorders .

Case Studies

Study Objective Findings
Clinical Trial on Muscle RelaxationTo evaluate the effectiveness of carisoprodol in treating acute muscle spasmsSignificant reduction in pain scores compared to placebo
Evaluation of Sedative EffectsTo assess the sedative properties of carisoprodol in patients with insomniaImproved sleep quality reported by 70% of participants
Abuse Potential StudyTo investigate the risk of dependence associated with carisoprodol useFindings indicated a high potential for abuse leading to recommendations for stricter regulations

Mechanism of Action

The mechanism of action of [2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can lead to various biological effects, including changes in cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences Among Carbamate Derivatives
Compound Name Substituents/R-Groups Molecular Formula Key Features Reference
Meprobamate 2-methyl, 4-hydroxy, 2-propyl C₉H₁₈N₂O₄ Sedative, GABA modulation
[2-(Carbamoyloxymethyl)-2-methylpentyl] N-prop-2-enylcarbamate Allylcarbamate (N-prop-2-enyl) C₁₂H₂₂N₂O₄ Experimental, no reported bioactivity
(R)-4-amino phenethyl-(2-hydroxy-2-phenylethyl)-tert-butyl carbamate tert-butyl, phenyl, amino-phenethyl C₂₂H₂₈N₂O₄ Chiral synthesis, potential CNS drug
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) Chlorophenyl, alkyl carbamates Variable Antiproliferative activity

Key Observations :

  • Meprobamate lacks aromatic or halogenated substituents, unlike analogs such as the 4-chloro-2-aryl derivatives , which exhibit antiproliferative properties.
  • The tert-butyl analog () employs chiral synthesis for stereochemical precision, a critical factor in CNS drug design .

Physicochemical Properties: Lipophilicity and Solubility

Table 2: Lipophilicity Comparison (HPLC Capacity Factor k)
Compound Class log k Range Biological Relevance Reference
Meprobamate 1.2–1.5 Moderate blood-brain barrier penetration
4-Chloro-2-aryl carbamates (4a–i) 2.1–3.8 High lipophilicity, tissue retention
(R)-4-amino phenethyl-tert-butyl carbamate 0.8–1.1 Enhanced solubility for IV delivery

Analysis :

  • Meprobamate’s moderate log k (1.2–1.5) balances CNS penetration and systemic clearance .
  • Chlorinated analogs (log k 2.1–3.8) exhibit higher lipophilicity, favoring tissue retention but risking toxicity .
  • The tert-butyl derivative’s lower log k (0.8–1.1) suggests improved aqueous solubility, ideal for intravenous formulations .

Biological Activity

[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate, commonly known as carisoprodol, is a compound with significant biological activity. It is primarily used as a muscle relaxant and has been studied for its pharmacological properties, mechanisms of action, and potential therapeutic applications. This article provides an overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure consists of a carbamate functional group linked to a hydroxyalkyl chain. Its molecular formula is C11H20N2O3C_{11}H_{20}N_{2}O_{3}, and it exhibits properties that facilitate its interaction with various biological targets.

Carisoprodol is known to exert its effects through multiple mechanisms:

  • Central Nervous System (CNS) Effects : It acts as a muscle relaxant by influencing the CNS, particularly through modulation of neurotransmitter levels.
  • Acetylcholinesterase Inhibition : Similar to other carbamates, carisoprodol may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine, which can enhance neuromuscular transmission .
  • GABAergic Activity : Evidence suggests that carisoprodol may enhance GABAergic activity, contributing to its sedative effects .

Pharmacokinetics

Research has shown that carisoprodol is rapidly absorbed and metabolized in the body. Key pharmacokinetic parameters include:

  • Cmax (maximum concentration): Ranges from 1.24 to 1.78 µg/mL depending on the dose administered.
  • AUC (area under the curve): Varies between 5.29–5.75 µg/mL per hour.
  • Half-life : Approximately 1.74–1.96 hours for carisoprodol .

Therapeutic Applications

Carisoprodol is primarily indicated for:

  • Muscle Spasms : Used in the management of acute musculoskeletal pain.
  • Anxiety Disorders : Investigated for potential anxiolytic effects due to its sedative properties.
  • Sleep Disorders : Explored for its ability to induce sleep in certain populations.

Case Studies

Several clinical studies have evaluated the efficacy and safety of carisoprodol:

  • Clinical Trial on Muscle Relaxation :
    • A randomized, double-blind study assessed the effectiveness of carisoprodol in patients with acute low back pain.
    • Results indicated significant improvement in pain relief compared to placebo, with a notable reduction in muscle tension.
  • Long-term Use Study :
    • A cohort study monitored patients using carisoprodol for extended periods.
    • Findings highlighted concerns regarding dependency and withdrawal symptoms upon cessation.

Data Tables

ParameterValue Range
Cmax (µg/mL)1.24 - 1.78
AUC (µg/mL·h)5.29 - 5.75
Half-life (hours)1.74 - 1.96
Bioavailability92%
Study TypeFindings
Clinical TrialSignificant pain relief
Long-term Use StudyDependency concerns

Q & A

Q. What are the key parameters for scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Control temperature (0–5°C during isocyanate addition) and stoichiometry (1:1.05 carbamate:nucleophile). Use inline FT-IR to monitor reaction progress in flow chemistry setups. Avoid protic solvents (e.g., water) to prevent premature hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate
Reactant of Route 2
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[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate

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